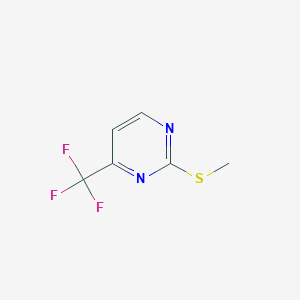

2-(Methylthio)-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c1-12-5-10-3-2-4(11-5)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTPMLRDQUSBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381662 | |

| Record name | 2-(methylthio)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136547-20-1 | |

| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136547-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylthio)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylthio)-4-(trifluoromethyl)pyrimidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of this compound, a key building block in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations behind the chosen synthetic route, elucidating the mechanistic underpinnings of each transformation. Detailed experimental protocols are provided, alongside a comparative analysis of methodological variations, to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and reproducible synthesis.

Introduction: The Significance of the this compound Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1][2] The strategic incorporation of specific functional groups onto this scaffold can impart potent biological activities, making substituted pyrimidines a privileged class of compounds in pharmaceutical research.[3][4] The target molecule, this compound, combines two key pharmacophoric features:

-

The Trifluoromethyl Group (-CF₃): This moiety is a powerful modulator of physicochemical and biological properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5]

-

The Methylthio Group (-SCH₃): The 2-methylthio substituent serves as a versatile synthetic handle. It can be readily oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities at the C2 position.[6]

Given its utility in the construction of more complex, biologically active molecules, a reliable and scalable synthesis of this compound is of paramount importance. This guide outlines a primary, two-step synthetic pathway that is both efficient and well-documented in principle.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and widely applicable approach to the synthesis of this compound involves a two-step sequence:

-

Step 1: Cyclocondensation to form the core heterocyclic structure, 2-mercapto-4-(trifluoromethyl)pyrimidine.

-

Step 2: S-Methylation of the resulting thiol to yield the final product.

This strategy is predicated on the well-established reactivity of 1,3-dicarbonyl compounds with thiourea and the subsequent straightforward alkylation of the resulting 2-mercaptopyrimidine.[7][8]

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of 2-Mercapto-4-(trifluoromethyl)pyrimidine

The foundational step is the construction of the pyrimidine ring. This is achieved via a classical Biginelli-like condensation reaction between a β-ketoester and thiourea.[2]

Mechanistic Rationale and Experimental Choices

The selection of ethyl 4,4,4-trifluoroacetoacetate as the 1,3-dicarbonyl component is critical as it directly incorporates the required trifluoromethyl group at the C4 position of the resulting pyrimidine.[5][9] Thiourea serves as the N-C-N fragment, providing the two nitrogen atoms for the heterocycle and the sulfur atom for the 2-mercapto group.

The reaction is typically catalyzed by a base, such as sodium ethoxide (NaOEt), in an alcoholic solvent like ethanol. The base serves two primary functions:

-

Deprotonation: It deprotonates the thiourea, increasing its nucleophilicity.

-

Condensation: It promotes the initial condensation between the thiourea and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Detailed Experimental Protocol

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient volume) under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea (1.1 eq) and stir until dissolved.

-

Addition of β-Ketoester: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the reaction mixture at room temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 3-4. A precipitate of 2-mercapto-4-(trifluoromethyl)pyrimidine should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The resulting product, 4-(Trifluoromethyl)pyrimidine-2-thiol, is a known compound and its identity can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).[10]

Part 2: S-Methylation of 2-Mercapto-4-(trifluoromethyl)pyrimidine

With the pyrimidine core established, the final step is the selective methylation of the thiol group. This is a standard nucleophilic substitution reaction.

Mechanistic Rationale and Experimental Choices

The 2-mercaptopyrimidine intermediate exists in a tautomeric equilibrium with its pyrimidine-2-thione form. In the presence of a base, the thiol proton is readily removed to form a highly nucleophilic thiolate anion. This anion then attacks an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) , in an Sₙ2 reaction to form the desired S-methylated product.

A mild base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol without promoting unwanted side reactions. A polar aprotic solvent such as acetone or acetonitrile is ideal for this transformation as it effectively dissolves the reactants and facilitates the Sₙ2 mechanism.

Detailed Experimental Protocol

Materials:

-

2-Mercapto-4-(trifluoromethyl)pyrimidine (from Step 1)

-

Methyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone

-

Deionized water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercapto-4-(trifluoromethyl)pyrimidine (1.0 eq) in acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution and stir the suspension vigorously.

-

Addition of Methylating Agent: Add methyl iodide (1.1-1.2 eq) dropwise to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.

Data Summary and Comparison

| Parameter | Step 1: Cyclocondensation | Step 2: S-Methylation |

| Reaction Type | Cyclocondensation | Nucleophilic Substitution (Sₙ2) |

| Key Reagents | Ethyl 4,4,4-trifluoroacetoacetate, Thiourea | 2-Mercapto-4-(trifluoromethyl)pyrimidine, Methyl Iodide |

| Catalyst/Base | Sodium Ethoxide | Potassium Carbonate |

| Solvent | Ethanol | Acetone |

| Temperature | Reflux | Room Temperature |

| Typical Yield | 60-80% | >90% |

| Key Transformation | Ring formation | S-alkylation |

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The methodology relies on fundamental and well-understood organic transformations, making it accessible and scalable. The strategic choice of starting materials ensures the direct installation of the key trifluoromethyl and mercapto functionalities. The final product is a valuable intermediate, poised for further chemical elaboration in the development of novel therapeutic agents and other high-value chemical entities. By understanding the causality behind each experimental choice, from reagent selection to reaction conditions, researchers can confidently execute and adapt this synthesis to meet their specific needs.

References

- Royal Society of Chemistry. (n.d.). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry.

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936379. Available from: [Link][9][11]

- Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

Luo, H., et al. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Medicinal Chemistry Research. Retrieved from [Link][3]

- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

-

Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-152. Available from: [Link][5]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [7]

-

ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Mercapto-4-(trifluoromethyl)pyrimidine. Retrieved from [Link][10]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link][8]

-

ResearchGate. (2025). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. Retrieved from [Link][4]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 10. 2-Mercapto-4-(trifluoromethyl)pyrimidine [oakwoodchemical.com]

- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylthio)-4-(trifluoromethyl)pyrimidine chemical properties

Part 1: Executive Summary

2-(Methylthio)-4-(trifluoromethyl)pyrimidine (CAS: 136547-20-1 ) is a specialized heterocyclic building block critical for the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. It serves as a strategic scaffold in medicinal chemistry, offering a "privileged structure" that combines the metabolic stability of the trifluoromethyl (

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles of this molecule. It is designed to allow researchers to autonomously replicate synthesis and functionalization protocols, facilitating the development of novel kinase inhibitors, antiviral agents, and herbicides.

Part 2: Physicochemical Profile

The introduction of the electron-withdrawing trifluoromethyl group at the C4 position significantly alters the electronic landscape of the pyrimidine ring compared to non-fluorinated analogs, enhancing lipophilicity and activating the C2 position for nucleophilic attack upon oxidation.

| Property | Data | Note |

| IUPAC Name | 2-(Methylsulfanyl)-4-(trifluoromethyl)pyrimidine | |

| CAS Number | 136547-20-1 | |

| Molecular Formula | ||

| Molecular Weight | 194.18 g/mol | |

| Physical State | Liquid / Low-melting solid | Tendency to supercool; often handled as oil. |

| Boiling Point | ~225.6°C (at 760 mmHg) | Predicted value; distillable under reduced pressure. |

| Density | 1.36 ± 0.1 g/cm³ | High density due to trifluoromethyl group. |

| LogP | ~2.5 - 2.8 | Highly lipophilic; excellent membrane permeability. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water. |

| Storage | 2–8°C, Inert Atmosphere | Oxidation-sensitive (sulfide to sulfoxide). |

Part 3: Synthetic Methodology

The most robust route to this compound involves the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) with S-methylisothiourea . This convergent synthesis is preferred over linear functionalization due to its high regioselectivity and atom economy.

Protocol 1: Cyclocondensation Synthesis

Reaction Overview:

Reagents:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) [CAS: 17129-06-5][1]

-

S-Methylisothiourea hemisulfate [CAS: 867-44-7]

-

Sodium ethoxide (NaOEt) or Sodium acetate (NaOAc)

-

Solvent: Ethanol (absolute)

Step-by-Step Procedure:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve S-methylisothiourea hemisulfate (1.0 equiv) in absolute ethanol (5 mL/mmol).

-

Base Addition: Add sodium ethoxide (1.1 equiv) portion-wise at 0°C to liberate the free base. Stir for 15 minutes.

-

Cyclization: Add ETFBO (1.05 equiv) dropwise to the mixture. The reaction is exothermic; maintain temperature <10°C during addition.

-

Reflux: Once addition is complete, heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the isothiourea.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Resuspend the residue in water and extract with ethyl acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil/solid.

Mechanistic Insight:

The reaction proceeds via a Michael addition of the isothiourea nitrogen to the

Part 4: Chemical Reactivity & Functionalization

The core utility of this scaffold lies in the "Activation-Displacement" strategy. The C2-SMe group is a latent leaving group. It is relatively inert to nucleophiles in its sulfide form but becomes highly reactive upon oxidation to the sulfone (

Workflow: The Activation-Displacement Pathway

Figure 1: The divergent synthesis pathway utilizing the sulfide handle for library generation.

Protocol 2: Oxidation to Sulfone

Reagents:

-

Dissolve the sulfide starting material in DCM at 0°C.

-

Add

-CPBA portion-wise. -

Stir at room temperature for 2–4 hours.

-

Quench with saturated

(to reduce excess peroxide) and -

Extract and isolate the sulfone. Note: The sulfone is highly electrophilic; store at -20°C.

Protocol 3: Displacement

Reagents: Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv). Solvent: THF, Dioxane, or DMSO. Procedure:

-

Dissolve the sulfone intermediate in dry THF.

-

Stir at RT (for reactive amines) or heat to 60°C (for anilines).

-

The reaction is usually quantitative. The trifluoromethyl group at C4 activates the C2 position via inductive electron withdrawal (

effect), making the displacement significantly faster than in non-fluorinated analogs.

Part 5: Applications in Drug Discovery

The 4-trifluoromethylpyrimidine motif is a bioisostere for substituted phenyl rings and pyridines, offering distinct advantages:

-

Metabolic Stability: The

bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the C4 position and adjacent sites, prolonging half-life ( -

Lipophilicity Modulation: The

group increases -

Electronic Tuning: The strong electron-withdrawing nature of the

group lowers the

Case Study Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Bicyclopyrone (herbicide) and various PI3K/mTOR inhibitors where the pyrimidine ring acts as the hinge-binding motif.

References

-

Synthesis of Trifluoromethyl-Substituted Heterocycles

-

Nucleophilic Aromatic Substitution Mechanisms

- Title: Concerted Nucleophilic Arom

- Source: PubMed Central (NIH)

-

URL:[Link]

- Physical Properties & CAS Validation: Title: this compound Product Page. Source: Sigma-Aldrich / Merck

-

Agrochemical Applications (Bicyclopyrone)

Sources

- 1. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 3. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Technical Guide to 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved therapeutics.[1][2] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet highly valuable derivative: 2-(Methylthio)-4-(trifluoromethyl)pyrimidine . The strategic placement of a methylthio group at the 2-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric profile, making it a pivotal intermediate in the synthesis of novel bioactive molecules. The trifluoromethyl moiety is particularly significant as it can enhance metabolic stability, binding affinity, and cell permeability of a parent compound.

This document provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling. The insights herein are curated to empower researchers and drug development professionals to effectively leverage this compound in their synthetic and medicinal chemistry programs.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 136547-20-1 | [3] |

| Molecular Formula | C6H5F3N2S | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | Data not available; related compounds are often white to yellowish crystals or colorless liquids. | [4][5] |

| Storage Temperature | Recommended storage under inert gas (Nitrogen or Argon) at 2-8°C. | [5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with an N-C-N fragment like thiourea.[6] For this compound, a common and logical synthetic pathway involves a multi-step process starting from a trifluoromethyl-containing dicarbonyl equivalent.

Proposed Synthetic Workflow

The following workflow outlines a plausible and widely adopted strategy for constructing the target molecule. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for pyrimidine synthesis.[6][7]

Step 1: Cyclocondensation to form 4-(Trifluoromethyl)-2-pyrimidinethiol

-

Rationale: This step constructs the core pyrimidine ring. The reaction between a β-ketoester and thiourea is a classic approach. The acidic or basic catalyst facilitates the initial condensation and subsequent cyclization/dehydration.

-

Procedure: a. To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 4,4,4-trifluoroacetoacetic ester (1.0 equivalent). b. Stir the mixture at room temperature for 30 minutes. c. Add thiourea (1.0 equivalent) to the reaction mixture. d. Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction to room temperature and acidify with concentrated HCl to precipitate the product. f. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(Trifluoromethyl)-2-pyrimidinethiol.

Step 2: S-Alkylation to form this compound

-

Rationale: The thiol group of the intermediate is nucleophilic and readily undergoes alkylation. A base is used to deprotonate the thiol, forming a more potent thiolate nucleophile, which then attacks the electrophilic methylating agent (e.g., methyl iodide) via an S_N2 mechanism.

-

Procedure: a. Suspend 4-(Trifluoromethyl)-2-pyrimidinethiol (1.0 equivalent) in a suitable solvent such as acetone or DMF. b. Add a base, such as potassium carbonate (1.5 equivalents), to the suspension. c. Stir the mixture for 20-30 minutes at room temperature. d. Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. e. Continue stirring at room temperature for 2-4 hours or until TLC indicates the consumption of the starting material. f. Pour the reaction mixture into ice water to precipitate the crude product. g. Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain the final product.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate. The methylthio group is an excellent leaving group, making the 2-position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (S_NAr).

Key Transformation: Nucleophilic Aromatic Substitution (S_NAr)

The primary application of this compound is to serve as a precursor for a wide array of 2-substituted pyrimidines. The methylthio group can be readily displaced by various nucleophiles, most commonly amines.

Caption: Key S_NAr reaction of the title compound with amines.

This transformation is fundamental in drug discovery for several reasons:

-

Scaffold Decoration: It allows for the introduction of diverse functional groups at the 2-position, enabling the exploration of structure-activity relationships (SAR).

-

Access to Privileged Structures: Many kinase inhibitors and other targeted therapies feature a 2-aminopyrimidine core.[1] This intermediate provides a direct and efficient route to such structures.

-

Bioisosteric Replacement: The pyrimidine ring itself is often used as a bioisostere for phenyl and other aromatic systems in drug design.[1]

Derivatives of this compound are investigated for a wide range of biological activities, including antifungal, herbicidal, anti-inflammatory, and anticancer properties.[2][8][9]

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. Spectroscopic methods provide a non-destructive way to validate the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should exhibit characteristic signals. A singlet integrating to three protons would be expected for the methylthio (-SCH₃) group, typically in the range of 2.5-2.8 ppm. The protons on the pyrimidine ring would appear as doublets in the aromatic region (typically 7.0-9.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the methylthio carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the four unique carbons of the pyrimidine ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would display characteristic C-F stretching vibrations (typically strong and in the 1100-1300 cm⁻¹ region) and vibrations associated with the pyrimidine ring C=N and C=C bonds (in the 1400-1600 cm⁻¹ region).[10]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (194.18 g/mol ).[3] The fragmentation pattern can provide further structural information.

Safety, Handling, and Storage

Standard Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

-

Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[12]

Storage and Stability

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Inert Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent potential degradation.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the fields of medicinal and materials science. Its unique combination of a reactive methylthio leaving group and a stabilizing trifluoromethyl moiety makes it a highly valuable precursor for creating diverse libraries of novel molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for any researcher aiming to harness its full potential in the development of next-generation therapeutics and functional materials.

References

-

National Institutes of Health (NIH). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.[Link]

-

ChemBK. Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-.[Link]

- Google Patents.Process for synthesis of a 2-thioalkyl pyrimidine.

-

mzCloud. 4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile.[Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.[Link]

-

ResearchGate. Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties.[Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.[Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Frontiers. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.[Link]

-

ResearchGate. FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.[Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(Methylthio)[3][4]triazolo[1,5-a]pyrimidin-7-amine.[Link]3][4]triazolo[1,5-a]pyrimidin-7-amine,%2095+%20BTB08400.pdf

-

SWGDrug. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.[Link]

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine | 919116-36-2 [chemicalbook.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

Mass spectrometry of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest to researchers in pharmaceutical and agrochemical development. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying scientific rationale for methodological choices, ensuring a robust and self-validating analytical approach. We will explore the critical decisions in ionization technique selection, delve into the predictable fragmentation patterns dictated by the compound's unique structural motifs—the sulfur-containing methylthio group and the electron-withdrawing trifluoromethyl group—and present integrated workflows for both qualitative and quantitative analyses. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and interpret high-quality mass spectrometry data for this and structurally related molecules.

Introduction

Overview of this compound

Pyrimidine derivatives are a cornerstone of medicinal chemistry and agrochemical research, forming the structural core of numerous bioactive agents.[1][2] The subject of this guide, this compound, incorporates three key structural features that define its chemical behavior and analytical challenge:

-

A Pyrimidine Core: A nitrogen-containing heterocycle widely found in biologically active molecules.[3]

-

A 2-(Methylthio) Group: A sulfur-containing moiety that influences the molecule's electronic properties and provides a unique isotopic signature.

-

A 4-(Trifluoromethyl) Group: A potent electron-withdrawing group that significantly impacts chemical reactivity, metabolic stability, and, critically for this guide, mass spectrometric fragmentation.[4]

The combination of these features makes this compound a compelling subject for in-depth analytical characterization.

The Critical Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming molecular identity, elucidating structure, and quantifying analytes with high sensitivity and specificity.[5] For novel or reference compounds like this compound, MS provides:

-

Unambiguous Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the elemental composition with sub-ppm accuracy.

-

Structural Elucidation: Analysis of fragmentation patterns in tandem MS (MS/MS) experiments reveals the connectivity of atoms within the molecule.

-

Impurity Profiling and Quantification: When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS can identify and quantify the target analyte in complex mixtures.

Key Analytical Considerations

The analysis of this specific molecule requires a nuanced approach. The choice of ionization method is paramount; "hard" ionization techniques like Electron Ionization (EI) will provide rich, structurally informative fragmentation, while "soft" techniques like Electrospray Ionization (ESI) are better suited for preserving the molecular ion for accurate mass measurement and quantitative studies.[6][7] Furthermore, the presence of sulfur, with its characteristic ³⁴S isotope, provides an additional layer of confirmation in the mass spectrum.

Physicochemical Properties and Sample Preparation

A successful analysis begins with understanding the analyte's properties and preparing a clean, suitable sample.

Key Physicochemical Properties

The properties of this compound inform choices for chromatography and solvent selection.

| Property | Value | Source/Rationale |

| Molecular Formula | C₆H₅F₃N₂S | - |

| Molecular Weight | 194.18 g/mol | - |

| Monoisotopic Mass | 194.01255 u | Calculated |

| Predicted Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Chloroform) | Based on related structures[8] |

| Volatility | Moderately volatile | Suitable for GC analysis with appropriate temperature programming |

Protocol: Sample Preparation for Mass Spectrometry Analysis

Objective: To prepare a clean sample solution at an appropriate concentration for MS analysis, minimizing matrix effects and ion suppression.

Materials:

-

This compound reference standard

-

LC-MS grade Methanol

-

LC-MS grade water

-

0.1% Formic Acid solution (optional, for LC-MS)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm PTFE)

Procedure:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of the reference standard.

-

Transfer the solid to a 1.0 mL volumetric flask.

-

Dissolve and bring to volume with methanol. This is your primary stock solution.

-

-

Working Solution for Direct Infusion/FIA:

-

Perform a serial dilution of the stock solution with 50:50 Methanol:Water to achieve a final concentration of 1-10 µg/mL.

-

For positive-ion ESI, adding 0.1% formic acid to the final solvent can improve ionization efficiency.

-

-

Working Solution for GC-MS or LC-MS:

-

Dilute the stock solution to the desired concentration range (typically 1-1000 ng/mL) using the initial mobile phase composition (for LC-MS) or a volatile solvent like Methanol (for GC-MS).

-

-

Filtration:

-

Prior to injection, filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

-

Ionization Source Selection: A Deliberate Choice

The selection of an ionization source is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum. The choice between a hard and soft ionization technique depends entirely on the analytical goal.[6]

Caption: Decision workflow for selecting the appropriate ionization technique.

Electron Ionization (EI) for GC-MS: Unveiling the Fragmentation Core

EI is a high-energy, "hard" ionization technique that bombards the analyte with 70 eV electrons in the gas phase. This energetic process induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum for a given compound.

-

Expertise: EI is the method of choice for structural elucidation of novel compounds and for creating searchable library spectra. The fragmentation patterns are highly predictable based on fundamental chemical principles (e.g., stability of carbocations and radicals). For this compound, EI will readily cleave weaker bonds, providing clear information about the substituents.

-

Trustworthiness: The reproducibility of EI spectra allows for robust comparison against spectral libraries for confident identification.

Electrospray Ionization (ESI) for LC-MS: Preserving the Molecular Ion

ESI is a "soft" ionization technique that generates ions from a liquid solution at atmospheric pressure.[9] It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.

-

Expertise: ESI is ideal when the primary goal is to confirm the molecular weight of the analyte or to perform quantification. Because it preserves the molecular ion, it serves as the perfect precursor for MS/MS experiments, where fragmentation can be induced under controlled conditions (see Section 5.0). Its compatibility with liquid chromatography makes it the standard for analyzing non-volatile compounds or those in complex biological matrices.[1][10]

-

Trustworthiness: The generation of a strong molecular ion signal provides a reliable anchor for quantitative methods (e.g., Selected Reaction Monitoring, SRM) and for obtaining accurate mass measurements via HRMS.

High-Resolution Mass Spectrometry (HRMS)

Achieving Unambiguous Elemental Composition

HRMS instruments (e.g., Orbitrap, TOF) can measure mass-to-charge ratios with accuracies of <5 ppm. This precision allows for the determination of a unique elemental formula, a cornerstone of chemical identification.

| Ion | Calculated Exact Mass (u) |

| [M]⁺• | 194.01255 |

| [M+H]⁺ | 195.02038 |

| [M+Na]⁺ | 217.00232 |

An experimentally measured mass of 195.02011 (a -1.4 ppm error) would confidently confirm the elemental composition as C₆H₆F₃N₂S⁺.

Isotopic Pattern Analysis: The Signatures of Sulfur

The natural abundance of isotopes provides another layer of confirmation. Sulfur has a significant isotope, ³⁴S, with a natural abundance of approximately 4.2%.[11] This results in a visible "M+2" peak in the mass spectrum that is larger than what would be expected from ¹³C contributions alone. Analyzing the isotopic pattern of the molecular ion cluster provides high confidence in the presence and number of sulfur atoms in the molecule.

Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Puzzle

In MS/MS, a specific precursor ion (e.g., the molecular ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides direct evidence of structural connectivity.

Predicted Fragmentation Pathway of [M]⁺• (from EI)

The EI fragmentation of this compound is governed by the stability of the pyrimidine ring and the nature of its substituents. The electron-withdrawing CF₃ group and the relatively weak C-S and S-CH₃ bonds are expected to be key cleavage points.

Caption: Predicted major EI fragmentation pathways for the molecular ion.

Mechanistic Insights:

-

Loss of Methyl Radical (•CH₃): A common fragmentation for methylthio ethers, leading to a stable sulfur-containing cation at m/z 179 .[12] This is often a prominent peak.

-

Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond results in a fragment at m/z 125 . The stability of the •CF₃ radical makes this a favorable pathway.

-

Formation of [CF₃]⁺: The trifluoromethyl cation itself can be observed at m/z 69 .

-

Ring Cleavage: The fragment at m/z 125 can further lose hydrogen cyanide (HCN) from the pyrimidine ring, a characteristic fragmentation of nitrogen heterocycles, to yield a fragment at m/z 98 .[13]

Predicted Fragmentation Pathway of [M+H]⁺ (from ESI-MS/MS)

Fragmentation of the protonated molecule in ESI-MS/MS follows even-electron pathways, which differ from the radical-driven chemistry of EI. Protonation is expected to occur at one of the basic ring nitrogen atoms.

Caption: Predicted major ESI-MS/MS fragmentation pathways for the protonated molecule.

Mechanistic Insights:

-

Loss of Methanethiol (CH₃SH): The most likely and diagnostic fragmentation is the neutral loss of methanethiol (48 Da), leading to a stable product ion at m/z 147 . This is a highly characteristic loss for protonated methylthio-substituted heterocycles.

-

Loss of HF and Thioformaldehyde: A more complex rearrangement could lead to the loss of hydrogen fluoride (20 Da) and thioformaldehyde (H₂CS, 46 Da), resulting in a fragment at m/z 127 .

-

Ring Cleavage: As with EI, the subsequent loss of HCN (27 Da) from the pyrimidine ring is a probable secondary fragmentation step, for example, from the m/z 147 ion to produce an ion at m/z 120 .

Integrated Analytical Workflow

A comprehensive analysis often requires coupling chromatography with mass spectrometry.

Caption: Integrated workflows for qualitative and quantitative analysis.

Protocol: GC-MS Method for Impurity Profiling

Objective: To separate and identify this compound from volatile impurities.

-

Instrument: Agilent GC-MS System (or equivalent)

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

-

Carrier Gas: Helium at 1.0 mL/min

-

Inlet Temperature: 250°C

-

Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min

-

Ion Source: Electron Ionization (EI) at 70 eV

-

MS Scan Range: m/z 40-400

Protocol: LC-MS/MS Method for Quantification in Complex Matrices

Objective: To quantify this compound in a biological matrix (e.g., plasma) using Selected Reaction Monitoring (SRM).

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters) with ESI source

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Ion Source: ESI, Positive Ion Mode

-

SRM Transitions:

-

Primary: Q1: 195.0 -> Q3: 147.0

-

Confirmatory: Q1: 195.0 -> Q3: 120.0

-

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that relies on the judicious selection of analytical techniques tailored to the scientific question. By leveraging the destructive but informative power of Electron Ionization, chemists can gain deep insight into its molecular structure. Conversely, the gentle nature of Electrospray Ionization, coupled with the specificity of tandem mass spectrometry, provides the foundation for highly sensitive and accurate quantification. Understanding the predictable fragmentation pathways driven by the methylthio and trifluoromethyl moieties is key to interpreting the resulting data with confidence. The protocols and workflows outlined in this guide provide a robust starting point for researchers to fully characterize this molecule and accelerate their research and development objectives.

References

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Li, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

ChemBK. (2024). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-. [Link]

-

Khanage, S. G., et al. (2012). Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. Advanced Pharmaceutical Bulletin, 2(2), 213–222. [Link]

-

Drabowicz, J., et al. (1993). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 7(8), 763-765. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Darzynkiewicz, E., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2496–2508. [Link]

-

University of Leeds. Mass Spectrometry Ionisation Techniques. [Link]

-

Li, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

-

SMPDB. Pyrimidine Metabolism. [Link]

-

VMSL. Fragmentation Patterns. [Link]

Sources

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. SMPDB [smpdb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. enovatia.com [enovatia.com]

- 8. chembk.com [chembk.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

Infrared spectroscopy of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. We will explore the theoretical underpinnings of its vibrational modes, present a robust, field-proven protocol for acquiring high-fidelity Fourier-Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR), and deliver a detailed analysis of the resulting spectrum. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to effectively utilize IR spectroscopy for the structural verification, quality control, and reaction monitoring of this compound and its derivatives.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a foundational scaffold in the realm of biologically active molecules, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from its ability to engage in various biological interactions and serve as a versatile synthetic platform. The title compound, this compound, is of particular interest due to its unique substitution pattern. The trifluoromethyl (-CF₃) group often enhances metabolic stability and binding affinity, while the methylthio (-SCH₃) group can be a key site for synthetic modification.[3]

Given the critical role of this compound as a synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. By probing the vibrational frequencies of the molecule's covalent bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for unambiguous identification and characterization.[4][5] This guide explains the causality behind the spectral features and the experimental choices required to obtain a reliable spectrum.

Theoretical Framework: Predicting the Vibrational Landscape

Before acquiring an experimental spectrum, a theoretical analysis of the molecule's structure allows us to predict the characteristic vibrational modes. The interpretation of the IR spectrum is based on the principle that specific functional groups absorb infrared radiation at distinct, predictable frequencies.[5] For this compound, we can dissect the molecule into its constituent parts to anticipate its spectral features.

-

Pyrimidine Ring Vibrations : As an aromatic heterocycle, the pyrimidine ring will display several characteristic bands. These include C-H stretching vibrations typically found just above 3000 cm⁻¹[6], along with a series of C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.[2][7]

-

Trifluoromethyl (-CF₃) Group Vibrations : The highly polar and strong C-F bonds of the trifluoromethyl group produce some of the most intense absorptions in the spectrum. The asymmetric and symmetric C-F stretching modes are expected to appear as strong bands in the 1350-1100 cm⁻¹ range.[8]

-

Methylthio (-SCH₃) Group Vibrations : This group contributes C-H stretching and bending modes from the methyl component. Symmetric and asymmetric C-H stretching vibrations are anticipated in the 2950-2850 cm⁻¹ region.[2] The C-S single bond stretch is a weaker absorption and is typically observed in the 700-600 cm⁻¹ range.[9]

For a more precise assignment, these predictions can be powerfully augmented by computational methods. Density Functional Theory (DFT) calculations can simulate the vibrational spectrum of a molecule, providing theoretical frequencies that, when appropriately scaled, correlate closely with experimental data and bolster the confidence of band assignments.[10][11][12]

Experimental Protocol: High-Fidelity FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) has become the predominant sampling technique for solid and liquid samples in FTIR spectroscopy due to its minimal sample preparation requirements and high reproducibility.[13][14] The following protocol is a self-validating system for acquiring a high-quality spectrum of solid this compound.

Instrumentation & Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.

-

This compound sample (solid powder).

-

Micro-spatula.

-

Reagent-grade isopropanol or ethanol.

-

Lint-free laboratory wipes.

Step-by-Step Methodology:

-

Instrument Preparation & Background Acquisition:

-

Rationale: A stable instrument and a clean crystal are essential for a high signal-to-noise ratio. The background scan measures the ambient atmosphere (CO₂, H₂O) and the optical bench, allowing it to be digitally subtracted from the sample spectrum.

-

Procedure:

-

Power on the FTIR spectrometer and allow it to reach thermal and electronic stability (typically 30-60 minutes).

-

Thoroughly clean the diamond ATR crystal surface with a lint-free wipe moistened with isopropanol. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. A typical setting is 32 co-added scans at a spectral resolution of 4 cm⁻¹.

-

-

-

Sample Analysis:

-

Rationale: Direct and intimate contact between the sample and the ATR crystal is critical for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.[15][16]

-

Procedure:

-

Place a small amount of the solid sample onto the center of the clean ATR crystal.

-

Engage the ATR pressure clamp and apply consistent pressure to flatten the sample against the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

-

-

Post-Analysis & Data Processing:

-

Rationale: Proper cleanup prevents cross-contamination. The spectrometer software automatically ratios the sample interferogram against the background interferogram to produce the final transmittance or absorbance spectrum.

-

Procedure:

-

Disengage the pressure clamp and remove the bulk sample.

-

Thoroughly clean the ATR crystal and pressure tip with isopropanol and a lint-free wipe.

-

The resulting spectrum is now ready for analysis and interpretation.

-

-

Caption: Workflow for acquiring an FTIR spectrum via the ATR method.

Spectral Interpretation and Band Assignment

The infrared spectrum of a molecule is a superposition of its fundamental vibrations. We can divide the spectrum into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[5][17] The functional group region contains absorptions for most key functional groups, while the fingerprint region contains a complex pattern of vibrations unique to the molecule as a whole.[18]

Table 1. Summary of Characteristic Infrared Absorptions for this compound

| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Assignment | Functional Group Origin |

| 3100–3000 | Weak to Medium | C-H Stretch | Pyrimidine Ring |

| 2950–2850 | Weak | C-H Stretch (asymmetric & symmetric) | Methyl (-CH₃) |

| 1600–1550 | Medium to Strong | C=N and C=C Ring Stretch | Pyrimidine Ring |

| 1500–1400 | Medium | C-H Bend (asymmetric & symmetric) | Methyl (-CH₃) |

| 1350–1100 | Very Strong | C-F Stretch (asymmetric & symmetric) | Trifluoromethyl (-CF₃) |

| 1200–1000 | Medium | Ring Breathing & C-H in-plane bend | Pyrimidine Ring |

| 700–600 | Weak to Medium | C-S Stretch | Methylthio (-S-CH₃) |

Detailed Analysis:

-

High-Frequency Region (4000-2800 cm⁻¹): This region is dominated by C-H stretching vibrations. Expect to see weak to medium peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds on the pyrimidine ring.[6] Just below 3000 cm⁻¹, weaker absorptions will arise from the methyl C-H bonds of the methylthio group.[2]

-

Double Bond Region (1800-1500 cm⁻¹): This region is crucial for identifying the heterocyclic core. A series of medium-to-strong bands between 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the conjugated C=N and C=C stretching vibrations within the pyrimidine ring.[19][20]

-

Fingerprint Region (1500-400 cm⁻¹): This complex region provides the molecule's unique fingerprint.

-

The most prominent features here will be the exceptionally strong and broad absorptions between 1350 cm⁻¹ and 1100 cm⁻¹ . These are definitive markers for the symmetric and asymmetric C-F stretching modes of the trifluoromethyl group.[8] The high intensity is due to the large change in dipole moment during the vibration of the polar C-F bonds.[21]

-

Medium intensity bands for the methyl C-H bending modes should appear around 1450 cm⁻¹.

-

A weaker band associated with the C-S stretch is expected in the 700-600 cm⁻¹ range.[9] Its identification can sometimes be challenging due to its low intensity and overlap with other vibrations.

-

Caption: Logical process for assigning vibrational modes in an IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with structural information. The combination of characteristic pyrimidine ring vibrations, the weak but informative absorptions of the methylthio group, and the unmistakably strong, intense bands of the trifluoromethyl group provides a robust and unique spectral fingerprint for positive identification. By employing the validated FTIR-ATR protocol detailed herein, researchers can rapidly and reliably obtain high-quality spectra for quality control, reaction monitoring, and structural elucidation. This guide provides the foundational expertise and practical methodology for scientists to confidently apply infrared spectroscopy in their work with this important class of molecules.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Patil, S. (2018). Biological and Medicinal Significance of Pyrimidine's: A Review. International Journal of Pharmaceutical Sciences and Research, 9, 44-52. [Link]

-

Tsolaki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(19), 4562. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

Wiley Analytical Science. (2012). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Stiopkin, I. V., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(44), 22230–22236. [Link]

-

LibreTexts Chemistry. (2020). Interpreting Infrared Spectra. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

-

LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 1263282-49-0 | Benchchem [benchchem.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Vibrational mode frequency correction of liquid water in density functional theory molecular dynamics simulations with van der Waals correction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. jascoinc.com [jascoinc.com]

- 14. mt.com [mt.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. mmrc.caltech.edu [mmrc.caltech.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-4-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to engage in various biological interactions. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the methylthio group provides a potential site for further chemical modification. This guide offers a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is to delineate its chemical structure and key identifiers.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 136547-20-1 | [1] |

| Molecular Formula | C₆H₅F₃N₂S | N/A |

| Molecular Weight | 194.18 g/mol | N/A |

| Canonical SMILES | CSC1=NC=CC(=N1)C(F)(F)F | N/A |

| InChI Key | InChI=1S/C6H5F3N2S/c1-12-6-10-3-2-5(11-6)4(7,8)9/h2-3H,1H3 | N/A |

Physical and Chemical Properties

Table 2: Physicochemical Properties of this compound and its Analogues

| Property | This compound (Predicted) | 4-(Trifluoromethyl)-2-pyrimidinethiol (Analogue) | 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4(1H)-one (Analogue) | 2-Chloro-4-(trifluoromethyl)pyrimidine (Analogue) |

| Melting Point | Likely a solid at room temperature | 164-166 °C | 177.0 - 182.0 °C | Not Applicable (Liquid) |

| Boiling Point | Expected to be >150 °C at 760 mmHg | 144.691 °C at 760 mmHg | Not Available | 60 °C at 10 mmHg |

| Appearance | Predicted to be a white to off-white solid | Orange needle-like crystalline solid[2] | White to Almost white powder to crystal | Liquid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in Methanol | Soluble in Methanol | Not Available |

| Density | Expected to be >1.4 g/cm³ | 1.4933 g/cm³ (estimate)[2] | Not Available | 1.513 g/mL at 25 °C |

Expertise & Experience Insights:

The prediction that this compound is a solid with a melting point likely above 100 °C is based on the melting points of its close analogues, which are crystalline solids[2]. The presence of the polar pyrimidine ring and the trifluoromethyl group contributes to strong intermolecular interactions, favoring a solid state at room temperature. The boiling point is anticipated to be high due to its molecular weight and polarity. The solubility profile is inferred from the general behavior of similar heterocyclic compounds, which tend to be soluble in polar organic solvents.

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. The following sections provide predicted spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.6-2.8 | Singlet | 3H | -SCH₃ | The methyl group attached to the sulfur is expected to appear as a singlet in this region, consistent with data from other 2-methylthio-substituted pyrimidines. |

| ~7.2-7.4 | Doublet | 1H | H5 | The proton at position 5 is coupled to the proton at position 6, resulting in a doublet. |

| ~8.6-8.8 | Doublet | 1H | H6 | The proton at position 6 is coupled to the proton at position 5 and is deshielded by the adjacent nitrogen atom, appearing further downfield. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14-16 | -SCH₃ | The methyl carbon of the methylthio group is expected in the aliphatic region. |

| ~115-125 (quartet) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~110-120 | C5 | The carbon at position 5 of the pyrimidine ring. |

| ~155-160 | C6 | The carbon at position 6, deshielded by the adjacent nitrogen. |

| ~158-165 (quartet) | C4 | The carbon bearing the trifluoromethyl group will show coupling to the fluorine atoms. |

| ~170-175 | C2 | The carbon attached to the electronegative sulfur and two nitrogen atoms will be significantly deshielded. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| 2950-2850 | Medium-Weak | C-H stretching (aliphatic -CH₃) |

| 1600-1450 | Strong-Medium | C=C and C=N stretching (pyrimidine ring) |

| 1350-1100 | Strong | C-F stretching (-CF₃) |

| ~700 | Strong | C-S stretching |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 194.02

-

Key Fragmentation Patterns: Loss of a methyl radical (-CH₃) from the methylthio group, loss of the trifluoromethyl group (-CF₃), and fragmentation of the pyrimidine ring.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide and then to a sulfone. These oxidized derivatives are often more reactive towards nucleophilic substitution.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group. The methylthio group can act as a leaving group, particularly after oxidation to the sulfone.

-

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of the key physicochemical properties discussed.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of high purity.

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Fine Determination: A second sample is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices:

-

A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

-

Packing the sample to a height of 2-3 mm ensures that the entire sample melts over a narrow temperature range.

Caption: Workflow for Melting Point Determination.

¹H and ¹³C NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

Acquisition: Acquire the Free Induction Decay (FID) signal using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

-

Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to elucidate the molecular structure.

Causality Behind Experimental Choices:

-

Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent peaks from obscuring the analyte signals.

-

Shimming is essential to obtain high-resolution spectra with sharp peaks, which allows for accurate determination of chemical shifts and coupling constants.

FTIR Spectroscopy

Principle: Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups.

Apparatus: FTIR spectrometer, sample holder (e.g., ATR crystal, KBr pellet press).

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Sample Spectrum: The sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Causality Behind Experimental Choices:

-

ATR-FTIR is a popular technique for solid samples as it requires minimal to no sample preparation and provides high-quality spectra.

-

Recording a background spectrum is necessary to correct for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. While a complete experimental dataset of its physicochemical properties is not yet available in the public literature, this guide provides a robust framework for understanding its expected characteristics based on the properties of closely related analogues. The detailed experimental protocols included herein offer a standardized approach for researchers to determine these properties in their own laboratories, ensuring data integrity and comparability. As research into this and similar compounds continues, a more complete picture of their physicochemical landscape will undoubtedly emerge, further enabling their application in the development of novel therapeutics.

References

-

LookChem. 4-(Trifluoromethyl)-2-pyrimidinethiol. [Link]

-

ChemSrc. Thiopyrimidine Chemical Product Catalog. [Link]

-

mzCloud. 4-(Methylthio)-2-phenyl-6-[4-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile. [Link]

-

Itami, K., Yamazaki, D., & Yoshida, J. I. (2006). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

American Chemical Society. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18930–18939. [Link]

- Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

ResearchGate. synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. [Link]

-

National Center for Biotechnology Information. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5229. [Link]

-

SWGDrug. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. [Link]

-

University of Isfahan. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 962817. [Link]

Sources

2-(Methylthio)-4-(trifluoromethyl)pyrimidine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine derivatives represent a cornerstone in the development of therapeutic agents and agrochemicals, owing to their diverse biological activities.[1][2][3] This technical guide focuses on this compound, a heterocyclic compound whose specific mechanism of action is not yet fully elucidated. Drawing upon the extensive research into structurally related pyrimidine analogues, this document synthesizes the current understanding to postulate the most probable mechanisms of action for this compound. We will delve into its potential as an enzyme inhibitor, particularly targeting dihydroorotate dehydrogenase (DHODH) within the de novo pyrimidine biosynthesis pathway, and as a modulator of protein kinase signaling. This guide provides a robust framework for investigation, complete with detailed experimental protocols and visual aids to empower researchers in their exploration of this promising molecule.

Introduction

The Pyrimidine Scaffold: A Privileged Structure